An In-depth Technical Guide to 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride
An In-depth Technical Guide to 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride
Disclaimer: The compound 4-(4-Chlorophenoxy)butan-1-amine hydrochloride is a specialized chemical entity for which a specific CAS number is not readily found in major public chemical databases. The following guide has been meticulously compiled by integrating theoretical chemical principles with extrapolated data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview for research and development professionals.
Introduction
4-(4-Chlorophenoxy)butan-1-amine and its hydrochloride salt represent a class of chemical structures with significant potential in the fields of medicinal chemistry and agrochemical synthesis. The molecule incorporates a 4-chlorophenoxy moiety connected via an ether linkage to a butylamine chain. This structural arrangement, combining an aromatic halogenated ether with a flexible alkylamine, makes it a valuable building block for creating more complex molecules with specific biological activities. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which is a critical attribute for many biological and formulation applications. This guide provides an in-depth exploration of its chemical properties, a plausible synthetic route, potential applications, and robust analytical and safety protocols.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride are derived from its molecular structure. The presence of the chlorophenoxy group, the ether linkage, and the terminal primary amine dictates its chemical behavior and physical properties.
| Property | 4-(4-Chlorophenoxy)butan-1-amine (Free Base) | 4-(4-Chlorophenoxy)butan-1-amine hydrochloride (Salt) | Data Source/Rationale |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₅Cl₂NO | Calculated from structure |
| Molecular Weight | 199.68 g/mol | 236.14 g/mol | Calculated from structure |
| IUPAC Name | 4-(4-chlorophenoxy)butan-1-amine | 4-(4-chlorophenoxy)butan-1-aminium chloride | Standard chemical nomenclature |
| Appearance | Colorless to pale yellow oil (Predicted) | White to off-white solid (Predicted) | Inferred from similar alkylamines and their hydrochloride salts. |
| Melting Point | Not Available | >150 °C (Estimated) | Estimated based on related amine hydrochlorides. Salt formation significantly increases the melting point compared to the free base. |
| Boiling Point | >250 °C (Estimated at 760 mmHg) | Decomposes upon heating | Estimated for the free base. Hydrochloride salts typically decompose before boiling. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DCM) | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | The hydrochloride salt form enhances aqueous solubility.[1] |
| Calculated LogP | 2.46 | Not applicable | Calculated for the free base; indicates moderate lipophilicity. Based on data for the 2-chloro isomer (LogP 2.4577).[2] |
| pKa (Conjugate Acid) | ~10.5 (Estimated) | Not applicable | Estimated based on typical primary alkylamines. |
Synthesis and Manufacturing Pathway
The synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride can be logically approached via a multi-step process, beginning with readily available starting materials. A robust and common strategy is the Williamson ether synthesis, followed by functional group manipulations to yield the desired amine, and finally, conversion to the hydrochloride salt.
Proposed Synthetic Workflow
A plausible and efficient synthesis route involves three main stages:
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Protection of the Amine: The primary amine of a suitable starting material, such as 4-aminobutanol, is protected to prevent it from interfering in the subsequent ether synthesis. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
-
Williamson Ether Synthesis: The protected 4-amino-1-butanol is then reacted with 4-chlorophenol under basic conditions to form the ether linkage.
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the target amine.
Caption: Proposed synthesis workflow for 4-(4-Chlorophenoxy)butan-1-amine hydrochloride.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of tert-butyl (4-hydroxybutyl)carbamate (N-Boc-4-aminobutanol)
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To a stirred solution of 4-aminobutanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl (4-(4-chlorophenoxy)butyl)carbamate
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To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-chlorophenol (1.0 eq) in THF dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of N-Boc-4-aminobutanol (1.1 eq) in THF.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
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After cooling, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, dried, and concentrated. The crude product is purified by silica gel chromatography.
Step 3: Synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride
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Dissolve the purified tert-butyl (4-(4-chlorophenoxy)butyl)carbamate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M) or anhydrous diethyl ether.
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Stir the solution at room temperature for 2-4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
Potential Applications in Research and Development
The structural motifs within 4-(4-Chlorophenoxy)butan-1-amine hydrochloride suggest its utility as a key intermediate or scaffold in several areas of chemical research.
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Pharmaceutical Development: Aryloxyalkylamines are prevalent structures in many centrally active agents. This compound could serve as a precursor for synthesizing novel ligands for serotonin or dopamine receptors, potentially leading to new treatments for neurological disorders.[1] The combination of the chlorophenyl group and the flexible butylamine linker allows for systematic modification to explore structure-activity relationships (SAR).
-
Agrochemical Chemistry: The chlorophenoxy group is a well-known toxophore in a range of herbicides.[3][4] This compound could be used to develop new herbicides or fungicides. The amine handle provides a convenient point for derivatization to modify the compound's uptake, translocation, and target interaction within plants or fungi.[5]
-
Material Science: Primary amines are often used as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimines. The aromatic portion of this molecule could impart enhanced thermal stability and chemical resistance to such polymers.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and quantity of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride.
Caption: General analytical workflow for the characterization of the target compound.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (two doublets in the 6.8-7.3 ppm range), the methylene protons adjacent to the ether oxygen (~4.0 ppm, triplet), the methylene protons adjacent to the amine (~3.0 ppm, triplet), and the two sets of methylene protons in the middle of the butyl chain (multiplets in the 1.7-2.0 ppm range). The amine protons (as -NH₃⁺) would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show characteristic signals for the four aromatic carbons (115-160 ppm range), the carbon attached to the ether oxygen (~68 ppm), the carbon attached to the nitrogen (~40 ppm), and the other two aliphatic carbons (~25-30 ppm).
-
Mass Spectrometry (MS): For the free base, the mass spectrum (ESI+) would show a prominent molecular ion peak [M+H]⁺ at m/z 200.6, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (broad band, ~2800-3100 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is a suitable method for purity assessment. Detection can be achieved using a UV detector at a wavelength around 225 nm.
-
Gas Chromatography (GC): Direct analysis of the hydrochloride salt by GC is challenging due to its low volatility. However, the free base can be analyzed after a liquid-liquid extraction from a basified aqueous solution.[6] Alternatively, the amine can be derivatized (e.g., with FMOC-Cl) to create a more volatile and thermally stable compound suitable for GC analysis.[7]
-
Ion Chromatography (IC): The chloride counter-ion content can be accurately determined by ion chromatography with suppressed conductivity detection.[8] This is crucial for confirming the stoichiometry of the salt.
Safety, Handling, and Reactivity
Hazard Assessment (Inferred)
Based on the toxicological profiles of related chlorophenoxy compounds and alkylamines, 4-(4-Chlorophenoxy)butan-1-amine hydrochloride should be handled with care.[9]
-
Acute Toxicity: Likely harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant. Direct contact may cause burns.
-
Reactivity: The compound is stable under normal storage conditions. As a hydrochloride salt of a primary amine, it will react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents.
-
Environmental Fate: Chlorophenoxy compounds can be persistent in the environment and may be toxic to aquatic life.[3] Proper disposal is essential.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Journal of Chromatographic Science. [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). [Link]
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Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. (n.d.). PMC. [Link]
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Chlorophenoxy Herbicides. (n.d.). EPA. [Link]
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4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN). (n.d.). PubChemLite. [Link]
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Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. (2025). ResearchGate. [Link]
- Process for the preparation of tertiary amines. (n.d.).
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United States Patent (19). (1981). Googleapis. [Link]
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WO 2006/051079 A1. (2006). Googleapis. [Link]
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4-Chlorophenylisobutylamine. (n.d.). Wikipedia. [Link]
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.).
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4-(4-Chlorophenoxy)butanoic acid. (n.d.). Grokipedia. [Link]
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Amine compound and use thereof for medical purposes - Patent US-8809304-B2. (n.d.). PubChem. [Link]
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